Sotagliflozin
Overview
Description
Sotagliflozin is a medication used to reduce the risk of death due to heart failure . It is a dual sodium-glucose co-transporter-1 and 2 inhibitor that reduces both postprandial glucose and insulin levels by delaying intestinal glucose absorption . It is sold under the brand name Inpefa among others .
Synthesis Analysis
The development of an efficient manufacturing process for sotagliflozin is described in a study . Sotagliflozin features five contiguous chiral centers on the carbohydrate core flanked by a thioether group and a biaryl moiety . Three chiral centers are obtained from the starting material L-xylose, while the other two were established via three highly stereoselective transformations .Molecular Structure Analysis
The molecular formula of Sotagliflozin is C21H25ClO5S . The molecular weight is 424.94 g/mol . The structure of Sotagliflozin was analyzed using cryo-electron microscopy .Chemical Reactions Analysis
Sotagliflozin is a sodium-glucose co-transporter 1 and 2 inhibitor that reduces both postprandial glucose and insulin levels by delaying intestinal glucose absorption . The synthesis of these N-glycoside derivatives was done via click reactions and chemistry similar to the Ullmann reaction .Physical And Chemical Properties Analysis
The molecular formula of Sotagliflozin is C21H25ClO5S . The molecular weight is 424.94 g/mol . The appearance of Sotagliflozin is white to off-white solid .Scientific Research Applications
Treatment of Type 1 and Type 2 Diabetes
Sotagliflozin is a dual sodium-glucose co-transporter-2 and 1 (SGLT2/1) inhibitor used for the treatment of both type 1 (T1D) and type 2 diabetes (T2D) . It inhibits renal sodium-glucose co-transporter 2, leading to significant excretion of glucose in the urine . It also inhibits intestinal SGLT-1, delaying glucose absorption and reducing post-prandial glucose .
Weight Loss and Blood Pressure Control
Clinical trials have shown that Sotagliflozin, as monotherapy or add-on therapy to other anti-hyperglycemic agents, improves glycated hemoglobin in adults with T2D, with beneficial effects on body weight and blood pressure .
Cardiovascular Outcomes
A phase 3 study is currently evaluating the effect of Sotagliflozin on cardiovascular outcomes . It has been approved for the treatment of heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF) .
Chronic Kidney Disease
In patients with T2DM and concomitant chronic kidney disease (CKD), Sotagliflozin is effective for glycemic control and weight loss . However, it was associated with a higher risk of genital mycotic infections, diarrhea, and volume depletion .
Modulation of Protein Expression
Research has found that Sotagliflozin modulates the expression of proteins linked to the Akt signaling pathway, glucose transport, and vasodilation in human endothelial cells exposed to an inflammatory stimulus in vitro .
Safety and Efficacy
While Sotagliflozin is safe concerning mortality and cardiovascular events, it induced estimated glomerular filtration rate reduction . It’s important to note that all medications have potential side effects, and these should be discussed with a healthcare provider.
Mechanism of Action
Target of Action
Sotagliflozin is a dual inhibitor of sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) . SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract , while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus .
Mode of Action
Sotagliflozin inhibits renal SGLT2, leading to significant excretion of glucose in the urine . This action is similar to other SGLT2 selective inhibitors . Additionally, it inhibits intestinal SGLT1, which delays glucose absorption and therefore reduces postprandial glucose .
Biochemical Pathways
The inhibition of SGLT2 by Sotagliflozin decreases the renal glucose threshold and promotes urinary glucose excretion . This insulin-independent mechanism of action helps in reducing hyperglycemia . The inhibition of SGLT1 in the intestine delays glucose absorption, thereby reducing post-prandial glucose levels .
Pharmacokinetics
Sotagliflozin is rapidly absorbed with dose-proportional systemic exposure and a moderate degree of accumulation . Plasma concentrations of Sotagliflozin peak at 1.0 h post-dose . On Day 8, the estimated increases for Cmax and AUCtau were 1.89-fold and 1.70-fold .
Result of Action
The inhibition of SGLT2 by Sotagliflozin leads to a significant excretion of glucose in the urine . This results in improved glycemic control in patients with type 1 and type 2 diabetes . The inhibition of SGLT1 in the intestine delays glucose absorption, thereby reducing post-prandial glucose levels . This results in beneficial effects on body weight and blood pressure .
Safety and Hazards
Sotagliflozin therapy, initiated before or shortly after discharge, resulted in a significantly lower total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure than placebo but was associated with adverse events . Diarrhea, genital mycotic infections, volume depletion, and diabetic ketoacidosis were more common with sotagliflozin than with placebo .
properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRXGFQVGOQKS-CRSSMBPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144314 | |
Record name | LX-4211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) are integral in the transport of glucose in the body. SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus. Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Inhibition of SGLT1 results in a delay in glucose absorption and a blunting of postprandial hyperglycemia, while inhibition of SGLT2 reduces renal reabsorption of filtered glucose, thereby increasing urinary glucose excretion. | |
Record name | Sotagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sotagliflozin | |
CAS RN |
1018899-04-1 | |
Record name | Sotagliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018899-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotagliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018899041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LX-4211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(Methylthio)tetrahydro-2H-pyran-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOTAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4ZBS263Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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